molecular formula C18H15BrN4O2 B14872017 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B14872017
M. Wt: 399.2 g/mol
InChI Key: XCAURKGUGIGELY-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with the pyridazinone core in the presence of a palladium catalyst.

    Attachment of the Pyridinylmethyl Acetamide Moiety: This step involves the reaction of the pyridazinone derivative with pyridinylmethyl acetamide under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)pyridine: Shares the bromophenyl group but lacks the pyridazinone and pyridinylmethyl acetamide moieties.

    Imidazopyridines: Similar fused bicyclic structures with applications in medicinal chemistry.

    Pinacol Boronic Esters: Used in similar synthetic applications but differ in their boron-containing structure.

Uniqueness

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of a pyridazinone core, bromophenyl group, and pyridinylmethyl acetamide moiety

Properties

Molecular Formula

C18H15BrN4O2

Molecular Weight

399.2 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C18H15BrN4O2/c19-15-5-3-14(4-6-15)16-7-8-18(25)23(22-16)12-17(24)21-11-13-2-1-9-20-10-13/h1-10H,11-12H2,(H,21,24)

InChI Key

XCAURKGUGIGELY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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